2-Chloropyridine-3-boronic acid
Overview
Description
2-Chloropyridine-3-boronic acid is an organoboron compound with the molecular formula C5H5BClNO2. It is a derivative of pyridine, where a boronic acid group is attached to the third carbon of the pyridine ring, and a chlorine atom is attached to the second carbon. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
It is known to be used as a reactant in the synthesis of various compounds , suggesting that its targets may vary depending on the specific reactions it is involved in.
Mode of Action
2-Chloropyridine-3-boronic acid is often used in Suzuki-Miyaura coupling reactions . In these reactions, the compound acts as an organoboron reagent, which is known to undergo transmetalation with palladium (II) complexes . This process involves the transfer of the organoboron group from boron to palladium .
Biochemical Pathways
Given its use in suzuki-miyaura coupling reactions , it can be inferred that it plays a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. For instance, it has been used in the synthesis of Et canthinone-3-carboxylates , arylmethylpyrrolidinylmethanols, amine derivatives , and arylazabicyclooctane derivatives .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reactions it participates in are known to be exceptionally mild and functional group tolerant .
Biochemical Analysis
Biochemical Properties
2-Chloropyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is catalyzed by palladium and involves the coupling of an organoboron compound with an organic halide. In biochemical contexts, this compound can interact with enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of arylmethylpyrrolidinylmethanols and amine derivatives, which are potential arginine vasopressin receptor antagonists . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes or the modification of protein structures.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause skin irritation and serious eye damage, indicating its potential to affect cellular integrity . Additionally, it may cause respiratory irritation, suggesting that it can influence respiratory cell function . The compound’s impact on cell signaling pathways and gene expression is likely mediated through its interactions with specific proteins and enzymes, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, in Suzuki-Miyaura coupling reactions, it participates in the transmetalation step, where the boronic acid transfers its organic group to palladium . This interaction can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal conditions but may degrade when exposed to excess heat or strong oxidizing agents . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause damage to organs through prolonged or repeated exposure . These temporal effects highlight the importance of controlling experimental conditions to ensure the stability and efficacy of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. For instance, high doses of this compound have been shown to cause serious eye damage and respiratory irritation . These dosage-dependent effects underscore the need for careful dosage optimization in experimental studies to avoid toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role in Suzuki-Miyaura coupling reactions. The compound interacts with enzymes such as palladium catalysts, which facilitate the transfer of organic groups during the coupling process . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can be influenced by its chemical properties and the presence of specific transport mechanisms . Understanding these transport and distribution patterns is crucial for optimizing the compound’s efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloropyridine-3-boronic acid can be synthesized through several methods. One common approach involves the borylation of 2-chloropyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is highly efficient .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale borylation reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as crystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2-Chloropyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are often used as solvents in these reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters and Boranes: Formed through oxidation and reduction reactions.
Scientific Research Applications
2-Chloropyridine-3-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Chloropyridine-4-boronic acid
- 3-Chloropyridine-2-boronic acid
- 4-Chloropyridine-2-boronic acid
Comparison: 2-Chloropyridine-3-boronic acid is unique due to the specific positioning of the boronic acid and chlorine groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in coupling reactions .
Properties
IUPAC Name |
(2-chloropyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDAOVQZVXYRNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376378 | |
Record name | (2-Chloropyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
381248-04-0 | |
Record name | (2-Chloropyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloropyridine-3-boronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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